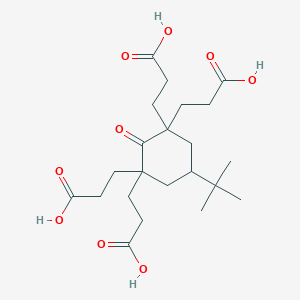
3,3',3'',3'''-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the cyclohexane ring, introduction of the tert-butyl group, and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include tert-butyl chloride, cyclohexanone, and various carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexane ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61502-74-7 |
|---|---|
Molecular Formula |
C22H34O9 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[5-tert-butyl-1,3,3-tris(2-carboxyethyl)-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C22H34O9/c1-20(2,3)14-12-21(8-4-15(23)24,9-5-16(25)26)19(31)22(13-14,10-6-17(27)28)11-7-18(29)30/h14H,4-13H2,1-3H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
PTQHZMLWFSKNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(C1)(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















